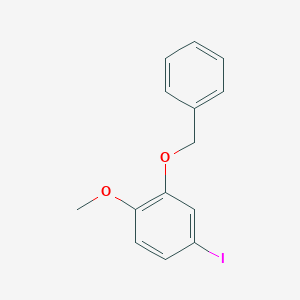

2-(Benzyloxy)-4-iodo-1-methoxybenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Benzyloxy)-4-iodo-1-methoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, iodo, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-iodo-1-methoxybenzene typically involves a multi-step process. One common method starts with the iodination of 1-methoxy-2-nitrobenzene, followed by reduction to form 2-iodo-1-methoxybenzene. The final step involves the benzyloxylation of the intermediate compound using benzyl bromide in the presence of a base such as sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

化学反应分析

Types of Reactions

2-(Benzyloxy)-4-iodo-1-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-(Benzyloxy)-4-methoxy-1-methoxybenzene.

Oxidation: Products include benzoic acid derivatives.

Reduction: Products include 2-(Benzyloxy)-4-hydro-1-methoxybenzene.

科学研究应用

2-(Benzyloxy)-4-iodo-1-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action for 2-(Benzyloxy)-4-iodo-1-methoxybenzene largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodo group acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In oxidation reactions, the benzyloxy group is converted to a carbonyl group through the transfer of electrons .

相似化合物的比较

Similar Compounds

- 2-Iodo-4-methoxy-1-methylbenzene

- 2-Benzyloxy-4-chloro-1-methoxybenzene

- 2-Benzyloxy-4-bromo-1-methoxybenzene

Uniqueness

2-(Benzyloxy)-4-iodo-1-methoxybenzene is unique due to the presence of both benzyloxy and iodo groups on the benzene ring, which imparts distinct reactivity and potential for further functionalization compared to its analogs .

生物活性

2-(Benzyloxy)-4-iodo-1-methoxybenzene is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11IO2, with a molecular weight of approximately 292.1 g/mol. The compound features a benzyl ether linkage and an iodine substituent, which may influence its reactivity and biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of iodine in the structure may enhance lipophilicity, facilitating membrane permeability and receptor binding.

Potential Mechanisms:

- FXR Agonism: Similar compounds have been identified as FXR (Farnesoid X receptor) agonists, which play a crucial role in regulating lipid metabolism and glucose homeostasis. Activation of FXR can lead to decreased triglyceride levels and improved insulin sensitivity.

- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or interference with metabolic processes .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various benzyloxy-substituted compounds found that this compound demonstrated significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on cancer cell lines revealed that this compound exhibited moderate cytotoxic effects. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The compound's cytotoxicity may be attributed to its ability to induce apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .

Case Study 1: FXR Agonist Activity

A recent study explored the FXR agonist properties of several iodine-containing compounds, including this compound. The results indicated that this compound significantly activated FXR in a dose-dependent manner, leading to altered expression levels of genes involved in lipid metabolism.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of this compound against multi-drug resistant strains. The results demonstrated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

常见问题

Basic Questions

Q. What are the key synthetic routes for preparing 2-(benzyloxy)-4-iodo-1-methoxybenzene, and how can regioselectivity be controlled during iodination?

- Methodology :

- Electrophilic Aromatic Substitution (EAS) : Iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group. The methoxy (-OCH₃) and benzyloxy (-OBn) groups act as para-directing groups, but steric and electronic factors must be optimized. For example, using acetic acid as a solvent at 0–5°C minimizes side reactions .

- Protection-Deprotection Strategies : Benzyloxy groups are introduced via Williamson ether synthesis (e.g., benzyl bromide with phenolic oxygen under basic conditions). Ensure anhydrous conditions (e.g., K₂CO₃ in DMF) to prevent hydrolysis .

- Regioselectivity Control :

- Use low temperatures and controlled stoichiometry to favor mono-iodination.

- Monitor reaction progress via TLC or HPLC to detect over-iodination byproducts .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of regiochemistry and stereochemistry. For example, C–I bond lengths (~2.09 Å) and dihedral angles between aromatic rings can be measured .

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons split into distinct doublets (para-substitution pattern). Benzyloxy groups show characteristic peaks at δ 4.9–5.2 ppm (CH₂) and δ 7.3–7.5 ppm (aromatic Bn protons) .

- ¹³C NMR : Iodo-substituted carbons appear at δ 90–100 ppm, while methoxy carbons are at δ 55–60 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–I]⁺ fragments) with <5 ppm mass accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in transition metal-catalyzed cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : The iodo group undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) to form aryl-Pd intermediates. Steric hindrance from the benzyloxy group slows transmetallation, requiring optimized ligands (e.g., SPhos) and bases (e.g., Cs₂CO₃) .

- Electrochemical C–H Activation : Recent studies show Fe³⁰ or Ni⁰ catalysts enable direct coupling with arenes via radical intermediates. Applied potentials (e.g., –1.2 V vs. Ag/AgCl) and proton donors (e.g., H₂O) influence reaction efficiency .

- Data Contradictions :

- Discrepancies in yield between Pd and Ni catalysts (e.g., Pd yields 70–80% vs. Ni 50–60%) may arise from competing β-hydride elimination pathways. Kinetic studies (Eyring plots) are recommended to clarify .

Q. How can competing decomposition pathways during storage or reaction conditions be mitigated for this compound?

- Stability Challenges :

- Light Sensitivity : Iodoarenes are prone to photolytic C–I bond cleavage. Store in amber vials under inert gas (N₂/Ar) at –20°C .

- Thermal Degradation : Above 60°C, elimination of HI may occur. Use stabilizing additives (e.g., BHT) in polar aprotic solvents (e.g., DMSO) .

- Analytical Mitigation :

- Monitor purity via HPLC-UV (λ = 254 nm) with a C18 column. Degradation products (e.g., deiodinated byproducts) elute earlier due to reduced hydrophobicity .

Q. What strategies optimize the synthesis of derivatives (e.g., 2-(benzyloxy)-4-boronate-1-methoxybenzene) for use in medicinal chemistry?

- Methodology :

- Miyaura Borylation : Treat the iodoarene with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in dioxane at 80°C. Use excess KOAc to scavenge HI and prevent catalyst poisoning .

- Protection of Boronate : Stabilize boronate esters with diethanolamine to prevent protodeboronation during subsequent reactions .

- Validation :

- ¹¹B NMR (δ 25–30 ppm for sp² boron) and X-ray crystallography confirm boronate formation. Purity >95% is achievable via silica gel chromatography (hexane:EtOAc 4:1) .

属性

IUPAC Name |

4-iodo-1-methoxy-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKERQBIFDOEVNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。